
5-(3-Cyanophenyl)-5-oxovaleronitrile
Overview
Description
5-(3-Cyanophenyl)-5-oxovaleronitrile is an organic compound characterized by the presence of a cyanophenyl group and an oxovaleronitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile typically involves multi-step organic reactions. One common method is the reaction of 3-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Cyanophenyl)-5-oxovaleronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)-5-oxovaleronitrile involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites or intermediates that interact with biological targets. These interactions can modulate enzymatic activities, receptor functions, or cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Cyanophenyl)-5-oxovaleronitrile
- 5-(2-Cyanophenyl)-5-oxovaleronitrile
- 5-(3-Cyanophenyl)-5-oxopentanenitrile
Uniqueness
5-(3-Cyanophenyl)-5-oxovaleronitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of both nitrile and oxo groups
Biological Activity
5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS No. 898767-60-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and synthesis methods, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10N2O
- Molecular Weight : 210.22 g/mol
This compound features a cyano group and an oxo group, which are crucial for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the cyano group may enhance its lipophilicity, influencing its ability to penetrate biological membranes and interact with cellular targets.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, a study evaluated its effects on MCF-7 and HCT116 cancer cell lines, demonstrating significant cytotoxicity compared to control groups . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Similar compounds have shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. The exact pathways through which this compound exerts these effects require further elucidation but may involve inhibition of NF-kB activation or COX enzymes .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Inflammatory Response Modulation :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3-Cyanophenyl)-5-oxovaleronitrile, and what methodological considerations are critical for optimizing yield and purity?
The synthesis of this compound typically involves oxidation or substitution reactions. For example, oxidation of valeronitrile derivatives using agents like potassium permanganate can introduce the oxo group, while Friedel-Crafts acylation may anchor the 3-cyanophenyl moiety. Key considerations include:
- Reagent selection : Oxidizing agents (e.g., CrO₃) must balance reactivity with side-product formation .
- Temperature control : Exothermic reactions (e.g., nitrile group modifications) require precise thermal management to avoid decomposition .
- Purification : Chromatography or recrystallization is essential to isolate the compound from byproducts like unreacted precursors or halogenated intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological validation involves:
- NMR spectroscopy : The aromatic protons of the 3-cyanophenyl group typically resonate at δ 7.5–8.0 ppm (¹H NMR), while the ketone carbonyl appears near δ 200 ppm (¹³C NMR) .
- Mass spectrometry (MS) : A molecular ion peak at m/z corresponding to C₁₂H₁₀N₂O (MW: 214.22) confirms the base structure, with fragmentation patterns indicating nitrile and ketone functionalities .
- HPLC : Purity >97% is achievable using reverse-phase columns (C18) with acetonitrile/water gradients, monitoring at 220–260 nm .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) governing the biological activity of this compound derivatives in cellular pathways?
SAR studies reveal that:
- Substituent position : The meta-cyano group on the phenyl ring enhances electron-withdrawing effects, stabilizing interactions with enzymes like PI3K or caspases in apoptosis pathways .
- Chain length : The valeronitrile backbone’s flexibility influences binding to hydrophobic pockets in targets such as dopamine receptors .
- Comparative analogs : Replacing the cyano group with halogens (e.g., 5-(3-iodophenyl)-5-oxovaleronitrile) alters electronic properties, reducing affinity for certain kinases .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The ketone group may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Deuterated DMSO or low-temperature NMR can suppress this .
- Isomeric impurities : Byproducts from incomplete substitution (e.g., ortho- vs. para-cyanophenyl isomers) require 2D NMR (COSY, HSQC) for differentiation .
- Ionization artifacts : Adduct formation in MS (e.g., Na⁺/K⁺) can obscure molecular ion identification. Electrospray ionization (ESI) with collision-induced dissociation (CID) improves accuracy .
Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?
Stability assays should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) and monitor via HPLC for hydrolysis products (e.g., carboxylic acid derivatives) .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (>150°C for nitrile group breakdown) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation, necessitating storage in amber vials at –20°C .
Q. Methodological Challenges and Solutions
Q. How can researchers address low yields in the synthesis of this compound analogs with bulky substituents?
Strategies include:
- Catalyst optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for bulky aryl groups .
- Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions (e.g., polymerization of nitrile groups) .
- Protecting groups : Temporary protection of the ketone (e.g., acetal formation) prevents unwanted nucleophilic attacks during substitution .
Q. What computational tools are recommended for predicting the reactivity and binding modes of this compound in drug discovery?
- Docking simulations : Software like AutoDock Vina models interactions with targets (e.g., caspase-3), highlighting key residues (e.g., Arg-164) for hydrogen bonding with the nitrile group .
- DFT calculations : Predicts electron density maps to rationalize substituent effects on reaction kinetics (e.g., cyano vs. methoxy groups) .
- MD simulations : Assesses conformational stability of the valeronitrile chain in solvent environments .
Properties
IUPAC Name |
3-(4-cyanobutanoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-7-2-1-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEOODHLLFNBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642231 | |
Record name | 3-(4-Cyanobutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-60-7 | |
Record name | 3-(4-Cyanobutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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